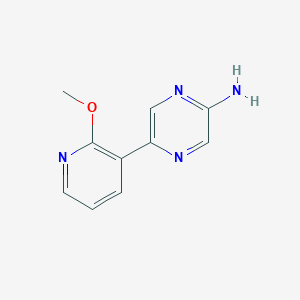

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine is a chemical compound with the molecular formula C10H10N4O. It is a heterocyclic compound containing both pyridine and pyrazine rings, which are known for their significant roles in medicinal chemistry and various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine typically involves the reaction of 2-aminopyrazine with 2-bromo-3-methoxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridine or pyrazine compounds .

Applications De Recherche Scientifique

The compound 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine is a chemical compound with potential applications in pharmaceutical research, particularly in the development of gamma-secretase modulators (GSMs) for Alzheimer's disease . Research findings suggest that incorporating a methoxypyridine moiety into certain molecular structures can improve their activity in reducing Aβ42 production, a key factor in Alzheimer's disease .

Pharmaceutical Research

Gamma-Secretase Modulators (GSMs) :

- Methoxypyridine derivatives have shown promise in modulating gamma-secretase, an enzyme involved in the production of amyloid-beta peptides .

- Specifically, the insertion of a methoxypyridine motif within a tetracyclic scaffold provided compounds with improved activity for arresting Aβ42 production .

- In one study, a methoxypyridine-derived compound reduced Aβ42 levels in the plasma of J20 mice and in the plasma and brain of Tg2576 mice .

- The methoxypyridine analog 22d showed a nearly 3-fold improvement in activity over the parent compound, with an IC50 value of 60 nM .

Structure-Activity Relationship (SAR) Studies:

- systematic modifications of chemical structures to understand the relationship between structure and biological activity, have identified the methoxypyridyl B-ring as a valuable component for inhibiting Aβ42 production .

- introduction of a methoxypyridyl B-ring generally led to improved activity for inhibiting the production of Aβ42 .

- introduction of the methoxypyridine-containing scaffold significantly altered the architecture of the scaffold .

ADMET Properties and Pharmacokinetics:

- In vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies and mouse in vivo pharmacokinetic analysis have been conducted on methoxypyridine derivatives to assess their drug-like properties .

- Several compounds within the novel series were capable of crossing the blood-brain barrier and accessing the therapeutic target .

- Methoxypyridine 22d displayed fair kinetic aqueous solubility .

Mécanisme D'action

The mechanism of action of 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-methoxypyridine: A compound with a similar pyridine ring structure but different functional groups.

Pyrazinamine: A compound with a similar pyrazine ring structure but different substituents.

Uniqueness

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine is unique due to its combination of both pyridine and pyrazine rings, which imparts distinct chemical and biological properties.

Activité Biologique

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic implications.

Research indicates that compounds structurally related to this compound exhibit significant biological activities through various mechanisms:

- PI3K/mTOR Pathway Inhibition : The compound has been studied as a dual inhibitor of the PI3K and mTOR pathways, which are crucial for cell proliferation and survival. Inhibitors of these pathways can induce apoptosis in cancer cells by blocking essential signaling pathways that promote tumor growth .

- Induction of Apoptosis : Similar pyrazine derivatives have shown the ability to induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in apoptosis, such as Bax and Bcl2. This suggests that this compound may also exert similar effects, leading to decreased cell viability and increased apoptotic markers .

Biological Evaluation

The biological evaluation of this compound includes various assays to determine its potency and efficacy:

Table 1: Summary of Biological Assays

| Assay Type | Result (IC50) | Reference |

|---|---|---|

| PI3K Inhibition | 0.22 nM | |

| mTOR Inhibition | 23 nM | |

| Cell Viability (MCF-7) | 130 nM | |

| Cell Viability (HCT-116) | 20 nM | |

| Apoptosis Induction (K562) | 25 µM (72h) |

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

- Cancer Cell Studies : In one study, a derivative similar to this compound was found to significantly inhibit cell proliferation in MCF-7 and HCT-116 cells, suggesting its potential as an anticancer agent. The mechanism involved cell cycle arrest at the G0/G1 phase and induction of apoptosis through modulation of the PI3K/AKT/mTOR signaling pathway .

- Leukemia Studies : Another study examined a pyrazine derivative's effects on K562 leukemia cells, demonstrating that it could induce apoptosis by downregulating anti-apoptotic proteins (Bcl2 and Survivin) while upregulating pro-apoptotic proteins (Bax). This highlights the compound's potential for treating hematological malignancies .

Propriétés

Numéro CAS |

835876-14-7 |

|---|---|

Formule moléculaire |

C10H10N4O |

Poids moléculaire |

202.21 g/mol |

Nom IUPAC |

5-(2-methoxypyridin-3-yl)pyrazin-2-amine |

InChI |

InChI=1S/C10H10N4O/c1-15-10-7(3-2-4-12-10)8-5-14-9(11)6-13-8/h2-6H,1H3,(H2,11,14) |

Clé InChI |

IVBJKKFXQAEKIT-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC=N1)C2=CN=C(C=N2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.